N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions to form the desired product . The reaction is usually carried out in ethanol at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity and downstream signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core structure and exhibit comparable biological activities.
Pyrazole derivatives: Various pyrazole derivatives, such as pyrazoloquinolines, have similar structural features and applications.
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is unique due to its dual pyrazole rings, which provide enhanced binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-11(5-7-14-16)9-13-12-6-8-15-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H |
InChI Key |
JTPGLNMLYKGJOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
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